N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N-(2-Methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure integrates a 1,2,3,4-tetrahydroquinoline core substituted with a methyl group, a pyrrolidine ring, and a methoxyethyl-ethanediamide side chain.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-10-5-6-16-14-17(7-8-18(16)24)19(25-11-3-4-12-25)15-23-21(27)20(26)22-9-13-28-2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPHTISKHVRMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the tetrahydroquinoline and pyrrolidine derivatives, followed by their coupling through an oxalamide linkage. Common reagents and conditions might include:
Reagents: Methoxyethylamine, 1-methyl-1,2,3,4-tetrahydroquinoline, pyrrolidine, oxalyl chloride.
Conditions: Solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxyethyl group or the tetrahydroquinoline ring.
Reduction: Reduction of the oxalamide linkage under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These might include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, including:
- Tetrahydroquinoline Derivatives: The 1-methyl-1,2,3,4-tetrahydroquinoline moiety is prevalent in kinase inhibitors and antimicrobial agents. For example, substituted tetrahydroquinolines have demonstrated activity against bacterial efflux pumps due to their planar aromatic systems and basic nitrogen atoms .
- Pyrrolidine-Containing Compounds : Pyrrolidine rings enhance membrane permeability and binding to G-protein-coupled receptors (GPCRs). Compounds like the antipsychotic risperidone utilize pyrrolidine for conformational rigidity .
- Ethanediamide Derivatives : Ethanediamide (oxamide) linkages are rare but analogous to urea or amide-based scaffolds in protease inhibitors. For instance, N-substituted acetamide derivatives (e.g., 4a in ) exhibit antiviral and anticancer properties via hydrogen-bonding interactions .
Bioactivity and Target Profiling
For instance:
- Tetrahydroquinoline-pyrrolidine hybrids: Such compounds often target neurotransmitter transporters (e.g., serotonin reuptake inhibitors) due to their dual affinity for hydrophobic and polar binding pockets .
- Methoxyethyl-ethanediamide analogs: These may mimic endogenous ligands like glutamate or adenosine, modulating ion channels or kinases. A study in showed that ethanediamide derivatives with methoxy groups inhibit cytochrome P450 enzymes .
Data Tables
Table 1: Structural and Functional Comparison with Analogues
Table 2: Hypothetical Pharmacokinetic Properties*
| Property | Predicted Value (vs. Analogs) | Rationale |
|---|---|---|
| LogP | ~2.5–3.5 | Methoxyethyl and pyrrolidine enhance hydrophilicity |
| Plasma Protein Binding | >90% | High aromaticity and amide bonds |
| Metabolic Stability | Moderate (CYP3A4 susceptibility) | Methoxy group may slow oxidation |
*Based on QSAR modeling of analogs in and .
Biological Activity
N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound designed for potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system and possibly in oncology.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse pharmacological properties. Specifically, compounds containing tetrahydroquinoline and pyrrolidine moieties have been noted for their antidepressant , antipsychotic , and anti-inflammatory activities. The biological activity of this compound may stem from its ability to modulate neurotransmitter systems, particularly involving serotonin and dopamine receptors.
The proposed mechanisms through which this compound exerts its effects include:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and cognitive function.
- Receptor Modulation : The tetrahydroquinoline structure may allow for binding to various receptors involved in mood regulation and neuroprotection.
Study 1: Cholinesterase Inhibition
A study on related compounds demonstrated that certain derivatives exhibited IC50 values of 46.42 µM against BChE, indicating potent inhibition comparable to established drugs like physostigmine. This suggests potential applications in treating Alzheimer's disease or other cognitive disorders .
Study 2: Antimicrobial Activity
Some derivatives of similar structures have been evaluated for antimicrobial properties against a range of pathogens. For instance, compounds demonstrated moderate to significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics .
Study 3: Neuropharmacological Effects
In animal models, compounds structurally related to this compound have shown promise in reducing symptoms of anxiety and depression. Behavioral assays indicated improvements in locomotor activity and reduced anxiety-like behaviors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
